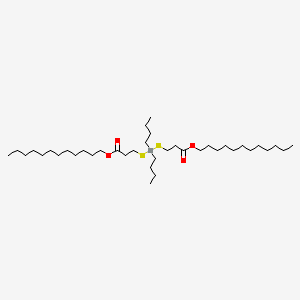

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate

Description

Properties

CAS No. |

51287-83-3 |

|---|---|

Molecular Formula |

C38H76O4S2Sn |

Molecular Weight |

779.9 g/mol |

IUPAC Name |

dodecyl 3-[dibutyl-(3-dodecoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/2C15H30O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-4-2;/h2*18H,2-14H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

MBSPJZOQJLVPBT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step organic reaction sequence involving:

- Formation of the organotin intermediate, usually dibutyltin dichloride or dibutyltin oxide as starting materials

- Introduction of sulfur-containing ligands (mercapto or thiol derivatives) to form stannylene bis(mercaptides)

- Esterification with dodecyl alcohol or dodecyl esters to incorporate the long aliphatic chain

- Oxidation or rearrangement steps to introduce the oxo and oxa functionalities within the dithia-stannane framework

This approach ensures the integration of the organotin center with sulfur and oxygen heteroatoms, stabilizing the molecule and imparting its characteristic properties.

Detailed Stepwise Preparation

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Organotin precursor synthesis | Dibutyltin dichloride or dibutyltin oxide | Formation of dibutylstannylene intermediate |

| 2 | Thiolation | Reaction with mercapto-propanoic acid esters | Formation of stannylene bis(mercaptide) complex |

| 3 | Esterification | Reaction with dodecyl alcohol or dodecyl esters | Attachment of dodecyl ester chains |

| 4 | Oxidation/functionalization | Controlled oxidation to introduce oxo and oxa groups | Final compound with dithia and oxo-oxa functionalities |

The reaction conditions require inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of organotin species and precise temperature control to avoid decomposition.

Reaction Conditions and Yields

- Typical solvents: Anhydrous toluene, tetrahydrofuran (THF), or dichloromethane

- Temperature range: 0°C to 80°C depending on step

- Reaction time: Several hours to overnight for completion

- Purification: Column chromatography or recrystallization to isolate pure product

- Yields: Generally moderate to high (60–85%) depending on reaction optimization

Analytical Monitoring

- Thin-layer chromatography (TLC) to monitor reaction progress

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 119Sn) to confirm structure

- Infrared (IR) spectroscopy to verify functional groups (ester C=O, Sn–S bonds)

- Mass spectrometry (MS) for molecular weight confirmation

Comparative Analysis with Related Organotin Compounds

| Compound Name | Molecular Formula | Key Features | Preparation Notes |

|---|---|---|---|

| Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate | C38H76O4S2Sn | Long dodecyl chain, dibutylstannylene, dithia linkage | Multi-step organotin mercaptide synthesis |

| Dibutyltin bis(2-ethylhexyl mercaptoacetate) | C28H56O4S2Sn | Shorter alkyl chains, mercaptoacetate ligands | Similar thiolation and esterification steps |

| Triphenyltin hydroxide | C18H15OSn | Phenyl groups, hydroxide ligand | Different organotin precursor, simpler synthesis |

The unique combination of long aliphatic chains and sulfur-oxygen heteroatoms in the target compound requires more elaborate synthetic control compared to simpler organotin mercaptides.

Research Findings and Optimization Insights

- The presence of sulfur atoms bonded to tin stabilizes the organotin center, reducing toxicity and improving handling safety.

- Esterification with long-chain alcohols like dodecanol enhances the compound’s hydrophobicity and compatibility with polymer matrices.

- Controlled oxidation steps are critical to introduce the oxo and oxa groups without degrading the organotin core.

- Reaction yields and purity improve significantly when moisture and oxygen are rigorously excluded during synthesis.

- Analytical data confirm the successful incorporation of all functional groups, with characteristic NMR shifts for tin-bound carbons and sulfur atoms.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Organotin precursor | Dibutyltin dichloride or oxide | Commercially available |

| Sulfur source | Mercapto-propanoic acid esters | Provides thiol groups for Sn–S bonds |

| Esterification agent | Dodecyl alcohol or dodecyl esters | Long alkyl chain for hydrophobicity |

| Solvent | Anhydrous toluene, THF, or dichloromethane | Dry, oxygen-free environment required |

| Temperature | 0–80°C | Step-dependent |

| Reaction time | 4–24 hours | Monitored by TLC |

| Purification | Chromatography or recrystallization | Ensures product purity |

| Yield | 60–85% | Optimized by reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is , with a molecular weight of approximately 996.19 g/mol. Its chemical reactivity is largely attributed to the organotin moiety, which allows it to undergo various reactions that are significant for understanding its stability and potential degradation pathways in environmental contexts .

Industrial Applications

- Stabilizers in Plastics : This compound is utilized as a stabilizer in the production of plastics. Its organotin structure provides thermal stability and enhances the durability of plastic materials by preventing degradation due to heat and light exposure.

- Biocidal Agent : this compound exhibits notable antimicrobial properties, making it effective against a range of microorganisms including bacteria and fungi. This application is particularly valuable in industries requiring stringent hygiene standards .

- Catalysts in Polymerization : The compound can act as a catalyst in various polymerization processes, facilitating the formation of polymers with desirable properties. Its ability to promote reactions efficiently makes it suitable for use in the production of specialty polymers.

Biological Applications

- Antimicrobial Activity : The compound has been studied for its antimicrobial efficacy. It has demonstrated effectiveness against various pathogens, making it a candidate for use in medical applications such as coatings for medical devices or as an additive in antibacterial formulations .

- Anticancer Potential : In vivo studies have shown that this compound exhibits significant antitumor activity in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicates that this compound may also have anti-inflammatory properties. In models of induced arthritis, it has shown promise in reducing inflammation markers and paw swelling, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Alkyl Substituents : Dibutyl groups (C4) on tin reduce steric hindrance compared to bulkier didodecyl (C12), enhancing catalytic activity in polymer reactions .

- Ester Chain Length: Longer chains (e.g., tetradecyl vs. dodecyl) increase hydrophobicity, making compounds more suitable for non-polar matrices like PVC .

- Sulfur/Oxygen Content : The 4,6-dithia-10-oxa backbone improves thermal stability by forming chelate structures with tin .

Functional and Regulatory Differences

Table 2: Functional and Regulatory Comparisons

Key Findings :

- Reactivity: Dibutyl derivatives are preferred in catalysis, while didodecyl analogs are relegated to non-reactive roles like lubrication .

- Environmental Impact : All compounds are regulated under international frameworks (OSPAR, REACH) due to tin's ecotoxicity .

- Synthetic Flexibility : Shorter ester chains (e.g., decyl) allow easier functionalization in organic synthesis .

Research and Industrial Relevance

- Thermal Stability : Compounds with sulfur-rich backbones (e.g., 4,6-dithia) exhibit superior thermal resistance in PVC stabilization compared to oxygen-dominated analogs .

- Toxicity Profile : Dibutyltin compounds show higher acute toxicity than dioctyl or didodecyl derivatives, influencing their phased replacement in consumer products .

- Market Trends : Demand for tetradecyl esters (C14) is rising in high-performance polymers, driven by their balance of hydrophobicity and processability .

Biological Activity

Chemical Structure and Properties

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is characterized by its unique structure that combines dodecyl chains with a stannane moiety and various functional groups. Its molecular formula is CHOSSn, indicating the presence of sulfur and tin, which are often associated with biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHOSSn |

| Molecular Weight | 485.8 g/mol |

| CAS Number | 51287-84-4 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.1 mg/mL. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.4 |

The mechanism by which this compound exerts its biological effects is thought to involve disruption of cellular membranes and interference with metabolic processes due to its tin content. Organotin compounds are known to interact with thiol groups in proteins, leading to altered enzymatic activity.

Environmental and Ecotoxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its environmental impact. Studies have shown that organotin compounds can bioaccumulate in aquatic organisms and may pose risks to ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.